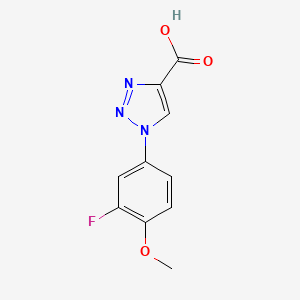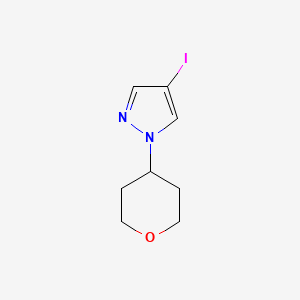
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular weight of 239.07 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-3-methylene-3,4-dihydroquinoxalin-2 (1H)-one . The InChI code is 1S/C9H7BrN2O/c1-5-9 (13)12-7-3-2-6 (10)4-8 (7)11-5/h2-4,11H,1H2, (H,12,13) .Physical And Chemical Properties Analysis
This compound has a melting point of 256-257 degrees Celsius . It is stored at room temperature and is a powder in its physical form .Applications De Recherche Scientifique
6-Br-3-Me-1,2-DHQX-2-one has a wide range of scientific research applications. It has been studied as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes. The compound has been used as a catalyst in the synthesis of heterocyclic compounds, such as quinoxalines and indoles. It has also been used as a ligand in the synthesis of transition metal complexes. In addition, 6-Br-3-Me-1,2-DHQX-2-one has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain.
Mécanisme D'action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacological properties, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
As a quinoxaline derivative, it may exhibit a range of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
6-Br-3-Me-1,2-DHQX-2-one has several advantages for use in laboratory experiments. The compound is relatively inexpensive and is readily available from chemical suppliers. In addition, the compound is stable and can be stored for long periods of time. However, the compound is toxic and should be handled with caution.
Orientations Futures
The potential future directions for 6-Br-3-Me-1,2-DHQX-2-one are numerous. The compound could be further studied as an inhibitor of enzymes, with a focus on the mechanism of action and the physiological effects. In addition, the compound could be studied as a catalyst in the synthesis of other organic compounds. Finally, the compound could be studied for its potential therapeutic applications, such as the treatment of neurological disorders.
Méthodes De Synthèse
6-Br-3-Me-1,2-DHQX-2-one can be synthesized in a two-step process. First, 3-methyl-2-nitrobenzoic acid is reacted with phosphorus pentachloride to form 3-methyl-2-nitrobenzoyl chloride. This reaction is performed in a dry solvent, such as dichloromethane, at a temperature of 0-5°C. The second step is a nucleophilic substitution reaction, in which 3-methyl-2-nitrobenzoyl chloride is reacted with 6-bromo-1,2-dihydroquinoxaline to form 6-Br-3-Me-1,2-DHQX-2-one. This reaction is performed in a dry solvent, such as dichloromethane, at a temperature of 0-5°C.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one involves the bromination of 3-methylquinoxalin-2-one followed by reduction of the resulting bromo derivative.", "Starting Materials": [ "3-methylquinoxalin-2-one", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Dissolve 3-methylquinoxalin-2-one in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in ethanol and add palladium on carbon. Hydrogenate the mixture at room temperature and atmospheric pressure for 2-3 hours.", "Step 4: Filter the mixture to remove the catalyst and evaporate the solvent under reduced pressure. Recrystallize the product from ethanol to obtain 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one as a white solid." ] } | |
Numéro CAS |
98416-69-4 |
Formule moléculaire |
C9H7BrN2O |
Poids moléculaire |
239.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




